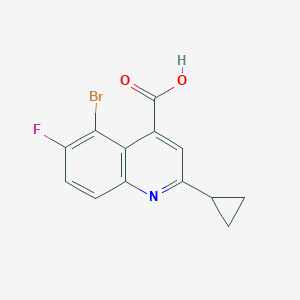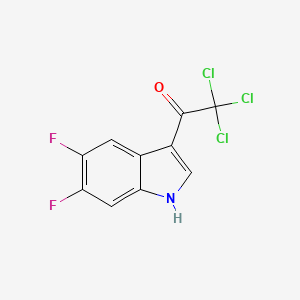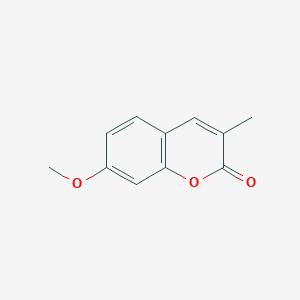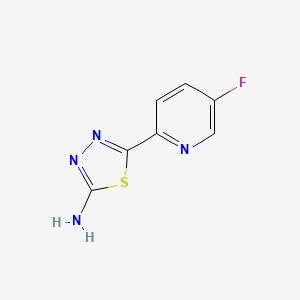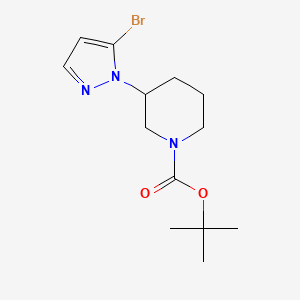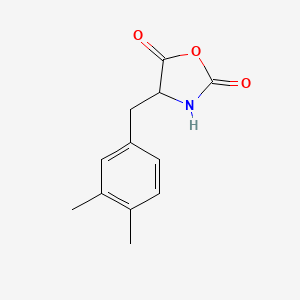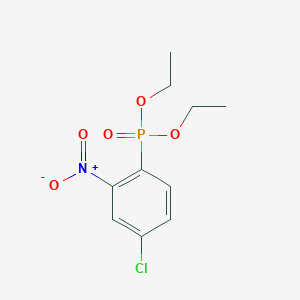
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring. The molecular formula of this compound is C11H8BrNO4, and it has a molecular weight of 298.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs high-yielding, regiospecific, and metal-free synthetic routes. These methods are designed to be eco-friendly and cost-effective, ensuring minimal waste generation and ease of separation from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
Comparison: Compared to similar compounds, 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring.
Propiedades
Fórmula molecular |
C11H8BrNO4 |
|---|---|
Peso molecular |
298.09 g/mol |
Nombre IUPAC |
5-(3-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-10-6(3-2-4-7(10)12)9-5-8(11(14)15)13-17-9/h2-5H,1H3,(H,14,15) |
Clave InChI |
QDQKPIBEWOKFHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Br)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







